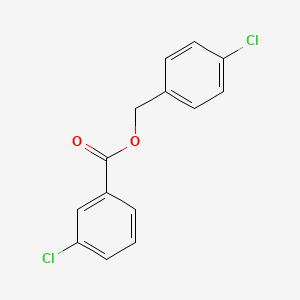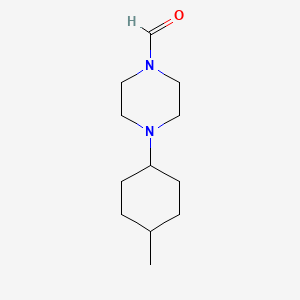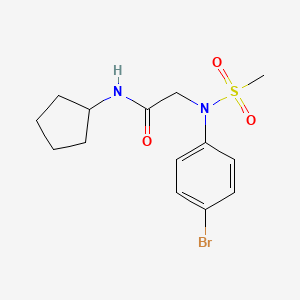
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA is a member of the acetamide family and is often used as a reagent in organic synthesis. In
作用机制
The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of adhesion molecules, which play a key role in the inflammatory response.
In addition to its anti-inflammatory effects, this compound has also been shown to have neuroprotective effects. It has been shown to protect against oxidative stress and reduce the production of reactive oxygen species in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide in lab experiments is its ability to act as a catalyst in various reactions. It is also relatively easy to synthesize and purify, which makes it an attractive option for researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. While this compound has been shown to be relatively safe at low doses, it can be toxic at higher doses. Researchers must be careful when handling this compound and should take appropriate safety precautions.
未来方向
There are a number of future directions for research on 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide. One area of research is its potential use as a drug delivery agent. This compound has been shown to be able to cross the blood-brain barrier, which makes it an attractive option for delivering drugs to the brain.
Another area of research is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a versatile reagent in organic synthesis and has shown promise in the treatment of inflammatory and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its potential applications make it an attractive option for researchers. Further research on this compound is needed to fully understand its mechanism of action and potential applications in medicine.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide involves the reaction of 3,4-dimethylphenol with diisopropylamine in the presence of acetic anhydride. The resulting product is then purified using column chromatography. This method has been widely used in the synthesis of this compound due to its simplicity and efficiency.
科学研究应用
2-(3,4-dimethylphenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a reagent in organic synthesis. This compound has been shown to be an effective catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction.
In addition to its use in organic synthesis, this compound has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. This compound has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)17(12(3)4)16(18)10-19-15-8-7-13(5)14(6)9-15/h7-9,11-12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHVOSNHVKVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)

![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)